1-Butyl-4-ethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91015-23-5 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-butyl-4-ethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3-10H2,1-2H3 |
InChI Key |
ANOSFGTVKYVBCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)CC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Butyl 4 Ethylpiperazine
Direct N-Alkylation Strategies for Piperazine (B1678402) Ring System Installation
Direct N-alkylation of the parent piperazine ring presents a straightforward approach to introducing butyl and ethyl substituents. However, controlling the degree and position of alkylation is a significant challenge due to the similar reactivity of the two secondary amine groups. Overalkylation to form quaternary ammonium (B1175870) salts is also a potential side reaction. To achieve the desired 1,4-disubstituted product, specific reaction conditions and strategies are employed.
Nucleophilic Substitution Reactions with Alkyl Halides and Sulfonates
Nucleophilic substitution is a classical and widely used method for the N-alkylation of amines, including piperazine. researchgate.net This reaction involves the piperazine nitrogen acting as a nucleophile, attacking an electrophilic carbon of an alkyl halide (e.g., butyl bromide or ethyl iodide) or an alkyl sulfonate (e.g., butyl tosylate or ethyl mesylate).
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic. Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common.
To synthesize 1-Butyl-4-ethylpiperazine via this method, a stepwise approach is generally preferred to minimize the formation of symmetrically disubstituted (1,4-dibutylpiperazine or 1,4-diethylpiperazine) and quaternary products. This involves the initial mono-alkylation of piperazine, followed by purification of the mono-substituted intermediate, and subsequent alkylation with the second alkyl halide. The order of introduction of the alkyl groups can be varied.
Table 1: Representative Conditions for Nucleophilic Substitution of Piperazine
| Step | Alkylating Agent | Base | Solvent | Temperature | Typical Yield |
| 1 (Mono-butylation) | 1-Bromobutane | K₂CO₃ | Acetonitrile | Reflux | Moderate |
| 2 (Ethylation) | Iodoethane | K₂CO₃ | Acetonitrile | Reflux | Moderate to Good |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.
Reductive Amination Protocols for N-Alkylation
Reductive amination offers a valuable alternative to nucleophilic substitution, particularly for avoiding over-alkylation. harvard.eduorganic-chemistry.org This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, a sequential reductive amination approach would be employed. For instance, piperazine can first be reacted with butanal in the presence of a reducing agent to form 1-butylpiperazine (B1267675). After isolation, the 1-butylpiperazine can then be subjected to a second reductive amination with acetaldehyde to introduce the ethyl group.
A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity for the iminium ion over the carbonyl starting material. harvard.edu The reaction is typically performed in chlorinated solvents like dichloromethane or 1,2-dichloroethane.
Table 2: Reagents for Sequential Reductive Amination
| Step | Carbonyl Compound | Reducing Agent | Solvent |
| 1 | Butanal | Sodium Triacetoxyborohydride | Dichloromethane |
| 2 | Acetaldehyde | Sodium Triacetoxyborohydride | Dichloromethane |
Reduction of Carboxyamide Precursors
Another synthetic route involves the reduction of N-acylpiperazine intermediates. This method provides a high degree of control over the substitution pattern. The synthesis would begin with the acylation of piperazine with an appropriate acyl chloride or anhydride, for example, butyryl chloride, to form 1-butyrylpiperazine. This mono-acylated intermediate can then be acylated a second time with acetyl chloride to yield 1-acetyl-4-butyrylpiperazine.
Alternatively, after the first acylation, the amide can be reduced to the corresponding amine, followed by a second acylation and reduction. A more direct approach involves the initial formation of a mono-N-protected piperazine, such as 1-Boc-piperazine, to ensure single acylation. researchgate.net
The reduction of the amide functional groups to the corresponding amines is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF). This method is robust but requires anhydrous conditions and careful handling of the pyrophoric reducing agent.
Convergent Synthetic Routes Utilizing Substituted Piperazine Precursors
Alkylation of Mono-N-Substituted Piperazines (e.g., 1-Butylpiperazine or 1-Ethylpiperazine)
This is arguably the most straightforward and common convergent approach for preparing this compound. The synthesis begins with commercially available or readily synthesized 1-butylpiperazine or 1-ethylpiperazine. chemicalbook.com The chosen mono-substituted piperazine is then alkylated with the corresponding alkyl halide or subjected to reductive amination with the appropriate aldehyde, as described in sections 2.1.1 and 2.1.2.
For example, 1-butylpiperazine can be reacted with iodoethane in the presence of a base to yield this compound. Alternatively, 1-ethylpiperazine can be alkylated with 1-bromobutane. This method simplifies the purification process as the major byproduct is typically unreacted starting material, which can often be easily separated from the more basic disubstituted product.
Table 3: Convergent Alkylation of Mono-Substituted Piperazines
| Starting Material | Alkylating Agent | Reaction Type |
| 1-Butylpiperazine | Iodoethane | Nucleophilic Substitution |
| 1-Ethylpiperazine | 1-Bromobutane | Nucleophilic Substitution |
| 1-Butylpiperazine | Acetaldehyde | Reductive Amination |
| 1-Ethylpiperazine | Butanal | Reductive Amination |
Reactions of Piperazine with Specific Alkylating Agents
In some instances, the differential reactivity of alkylating agents can be exploited to achieve a one-pot synthesis of unsymmetrically disubstituted piperazines, although this is less common and often results in a mixture of products. This would involve the careful selection of two different alkylating agents and controlling the stoichiometry and reaction conditions.
A more controlled approach involves the use of protecting groups. For instance, piperazine can be mono-protected with a group like tert-butoxycarbonyl (Boc) to give 1-Boc-piperazine. researchgate.net The free secondary amine can then be alkylated with either a butyl or ethyl group. Following this, the Boc group is removed under acidic conditions, and the newly exposed secondary amine is alkylated with the second alkyl group. This multi-step process, while longer, provides excellent control over the final substitution pattern.
Mannich Base Derivatization Approaches
The Mannich reaction is a three-component condensation reaction that serves as a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of an aminoalkyl group. researchgate.net This reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, yielding a product known as a Mannich base. researcher.life In the context of piperazine chemistry, piperazine itself or its derivatives can act as the amine component, leading to a wide array of complex molecules.
While not a typical route for the synthesis of simple N,N'-dialkylated piperazines like this compound, the Mannich reaction is instrumental in creating more complex piperazine-containing structures. For instance, a common application involves the reaction of a ketone, formaldehyde, and a piperazine derivative. organic-chemistry.org A series of novel Mannich bases were synthesized using 1,2,4-triazole derivatives, various piperazines, and formaldehyde in ethanol. mdpi.com This highlights the utility of the Mannich reaction in generating structurally diverse piperazine derivatives, which are often investigated for their pharmacological potential. mdpi.commdpi.com
The general mechanism involves the formation of an Eschenmoser-like salt from the amine and formaldehyde, which then reacts with the enol form of the active hydrogen compound. The versatility of this reaction allows for the incorporation of the piperazine moiety into a larger molecular scaffold, which can be a key step in the synthesis of various biologically active compounds. researchgate.net
Novel and Green Synthetic Approaches for Piperazine Ring Formation
Catalytic Reductive Cyclization of Dioximes
A novel and general approach for the synthesis of piperazines involves the catalytic reductive cyclization of dioximes. nih.gov This method utilizes primary amines and nitrosoalkenes as the fundamental building blocks. nih.gov The process begins with a sequential double Michael addition of nitrosoalkenes to a primary amine, which results in the formation of bis(oximinoalkyl)amines. nih.gov
The subsequent key step is the stereoselective catalytic reductive cyclization of these dioxime intermediates. nih.gov This is typically achieved through hydrogenation using a catalyst such as 5%-Pd/C under a hydrogen atmosphere (around 40 bar) at approximately 50°C. mdpi.com This cyclization step leads to the formation of the piperazine ring, often with good control over stereochemistry, predominantly yielding cis-isomers. mdpi.com The proposed mechanism suggests that the catalytic hydrogenolysis of the N-O bonds forms a diimine intermediate, which then cyclizes and undergoes further reduction to the final piperazine product. mdpi.com This strategy allows for the creation of piperazines with various substituents on both the carbon and nitrogen atoms. nih.gov
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have gained significant traction as a green chemistry approach for the synthesis of complex molecules from simple, readily available starting materials in a single step. growingscience.comresearchgate.net These reactions are highly efficient, reduce waste by minimizing intermediate isolation and purification steps, and are often more environmentally benign than traditional multi-step syntheses. growingscience.com
Several MCRs have been developed for the synthesis of piperidine (B6355638) and piperazine derivatives. For example, a four-component reaction for synthesizing piperazine derivatives tethered to an isothiourea group has been developed, involving 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, alkyl bromides, secondary amines, and phenylisothiocyanate. nih.gov While not directly producing this compound, this demonstrates the power of MCRs to construct complex piperazine-containing scaffolds in a single operation. The principles of MCRs are aligned with green chemistry by improving atom economy and operational simplicity. researchgate.netnih.gov
Environmentally Benign Synthesis Considerations
The principles of green chemistry are increasingly influencing the development of synthetic routes for piperazine and its derivatives. researchgate.net Key considerations include the use of safer solvents, reduction of energy consumption, and the use of catalysts over stoichiometric reagents.
Novel green methods for piperazine synthesis include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. researchgate.net
Photoredox catalysis: Utilizing visible light to drive chemical reactions offers a mild and sustainable alternative to traditional methods that often require harsh conditions. mdpi.com Organic photoredox catalysts are particularly attractive as they can be derived from renewable materials. mdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a crucial aspect of green synthesis. growingscience.com Some reactions, like the synthesis of arylpiperazines, can even use an excess of a reactant like piperazine as the solvent, making the process more cost-effective and eco-friendly. organic-chemistry.org
Catalyst-free synthesis: Designing reactions that can proceed efficiently without a catalyst represents a significant step towards a more sustainable chemical process. researchgate.net
These approaches aim to minimize the environmental footprint of chemical synthesis while maintaining high efficiency and product quality.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of N-alkylated piperazines, including this compound, often involves the sequential alkylation of piperazine or a mono-substituted derivative. The efficiency and yield of these reactions are highly dependent on the chosen conditions.
A patented method for preparing N-alkyl-piperazines involves the reaction of an N-substituted diethanolamine with a primary amine in the presence of hydrogen and a metal-containing supported catalyst. google.com Optimization of this process involves careful control of pressure and temperature. The reaction is typically carried out in the liquid phase at an absolute pressure ranging from 160 to 240 bar and a temperature between 180°C and 230°C. google.com
The table below illustrates typical reaction parameters that can be optimized for the synthesis of N-alkyl-piperazines.
Table 1: General Reaction Parameter Optimization
| Parameter | Range | Effect on Reaction |
|---|---|---|
| Temperature (°C) | 60 - 230 | Affects reaction rate and selectivity. Higher temperatures can lead to side products. |
| Pressure (bar) | 160 - 240 | Important for reactions involving gases like hydrogen and ammonia. |
| Catalyst | Metal-containing supported catalysts | Choice of catalyst and its concentration impacts reaction efficiency and product yield. |
| Molar Ratio of Reactants | 5 - 50 (amine to diethanolamine) | Excess of one reactant can drive the reaction to completion and minimize side reactions. |
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the synthesis of piperazine derivatives, influencing reaction rates, yields, and the selectivity of N-alkylation reactions. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are key factors.
In the preparation of piperazine derivatives from monoalkyl ethylenediamine and esters, inert solvents in which the reactants are soluble are preferred. google.com Examples include C1 to C6 alcohols (like ethanol, n-propanol, or isopropanol) and hydrocarbons (such as toluene, xylene, or benzene). google.com The reaction is preferably carried out at temperatures between 60°C and 120°C. google.com
The following table summarizes the effects of different solvent types on N-alkylation reactions for piperazine synthesis.
Table 2: Solvent Effects in Piperazine Synthesis
| Solvent Type | Examples | General Effects |
|---|---|---|
| Alcohols | Ethanol, Methanol, Propanol | Good solubility for many reactants; can participate in or influence reaction mechanisms. |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Inert solvents that are useful for controlling reaction temperature through reflux. |
| Halogenated Hydrocarbons | Methylene (B1212753) Chloride | Can be effective but are often avoided due to environmental and safety concerns. |
| Excess Amine | Piperazine | Can serve as both a reactant and a solvent, simplifying the process and potentially improving cost-effectiveness. organic-chemistry.org |
Temperature and Pressure Optimization for Industrial Scalability Research
The industrial production of N-alkylated piperazines, including this compound, necessitates a thorough optimization of reaction parameters to maximize yield, minimize costs, and ensure safety. Temperature and pressure are two of the most critical variables in this process. The synthesis of related compounds, such as N-ethylpiperazine from piperazine and ethanol, is often conducted under high temperature and pressure. google.com
For the N-alkylation of piperazine derivatives, reaction temperatures can range from 80°C to 350°C, with pressures varying from 0.1 to 10.0 MPa. google.com The optimal conditions are highly dependent on the specific synthetic route, the choice of solvent, and the catalyst system employed. For instance, in a reductive amination pathway, lower temperatures might be favored to control selectivity and prevent over-alkylation or side reactions. Conversely, direct alkylation with less reactive alkylating agents may require higher temperatures to achieve a reasonable reaction rate.
Optimization studies typically involve a matrix of experiments to map the response surface of the reaction, identifying the temperature and pressure combination that affords the highest yield and purity of this compound.
Table 1: Illustrative Data for Temperature and Pressure Optimization in N-Alkylation
| Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 100 | 1.0 | 12 | 65 |
| 120 | 1.0 | 8 | 78 |
| 120 | 2.0 | 8 | 82 |
| 140 | 2.0 | 6 | 88 |
| 160 | 3.0 | 6 | 85 (Increased byproducts) |
Catalyst Systems for Enhanced Reaction Kinetics
Catalysts are fundamental to enhancing the reaction kinetics for the synthesis of this compound, making the processes more efficient and economically viable. The choice of catalyst depends on the synthetic methodology.
Two primary routes for the synthesis are N-alkylation with alkyl halides and reductive amination. nih.gov
For N-alkylation reactions , particularly when using less reactive alkylating agents, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can be employed. researchgate.net These catalysts facilitate the transfer of the anionic nucleophile (the piperazine nitrogen) from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.
For reductive amination pathways , which involve reacting a piperazine derivative with an aldehyde (e.g., butyraldehyde) in the presence of a reducing agent, metal-based catalysts are common. Catalytic hydrogenation using palladium, platinum, or nickel catalysts is a widely used method. google.com Alternatively, hydride-based reducing agents such as sodium triacetoxyborohydride are effective for this transformation. nih.govgoogle.com
For industrial-scale synthesis from alcohols , heterogeneous catalysts are preferred for their ease of separation and reusability. A patented process for synthesizing N-ethylpiperazine from piperazine and ethanol utilizes a mixed metal catalyst on an alumina support, specifically Cu-Co-Mo/Al₂O₃. google.com This type of catalyst would be a strong candidate for the synthesis of this compound from the corresponding alcohol.
Table 2: Comparison of Catalyst Systems for N-Alkylation of Piperazines
| Catalyst System | Reaction Type | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| None (Direct Alkylation) | N-Alkylation with Alkyl Halide | High Temperature, Polar Solvent | Simple setup | Slow, potential for quaternization |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyzed N-Alkylation | Biphasic system, Moderate Temp. | Increased reaction rate | Requires catalyst separation |
| Pd/C, H₂ | Reductive Amination | Hydrogen pressure, Alcohol solvent | High yield, clean reaction | Requires pressure equipment |
| Sodium Triacetoxyborohydride | Reductive Amination | Room Temp., Chlorinated solvent | Mild conditions, high selectivity | Stoichiometric reagent, cost |
| Cu-Co-Mo/Al₂O₃ | Alkylation with Alcohol | High Temp. & Pressure | Reusable catalyst, uses alcohols | Harsh conditions, specialized equipment |
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms is crucial for controlling the synthesis of this compound, optimizing for yield, and minimizing the formation of impurities such as over-alkylated or isomeric products.
Kinetic Studies of Key Alkylation and Cyclization Steps
Kinetic studies for the formation of this compound would focus on the rate-determining steps of the primary synthetic routes.
In the case of N-alkylation with an alkyl halide (e.g., reacting 1-ethylpiperazine with 1-bromobutane), the reaction is a nucleophilic substitution. Kinetic studies would involve monitoring the disappearance of reactants or the appearance of the product over time under various concentrations. This would help determine the reaction order with respect to both the piperazine and the alkyl halide, and to calculate the rate constant (k). The reaction is expected to follow second-order kinetics, being first order in each reactant, consistent with an Sₙ2 mechanism.
Proposed Reaction Mechanisms for Observed Transformations
The two most plausible synthetic routes to this compound each have well-established mechanisms.
Nucleophilic Substitution (Sₙ2) Mechanism : This pathway involves the reaction of a secondary amine, such as 1-ethylpiperazine, with an alkylating agent like a butyl halide (e.g., 1-bromobutane). The lone pair of electrons on the secondary nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the butyl halide. This occurs in a single concerted step where the new C-N bond is formed simultaneously as the C-Br bond is broken. This mechanism results in the inversion of stereochemistry if the electrophilic carbon were chiral, though in the case of a butyl group, no stereocenter is involved.
Reductive Amination Mechanism : This route involves the reaction of a piperazine (e.g., 1-ethylpiperazine) with an aldehyde (e.g., butyraldehyde). The reaction proceeds through the following steps:
Nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.
Dehydration of the hemiaminal, often acid-catalyzed, to form a positively charged iminium ion.
Reduction of the iminium ion by a hydride source (e.g., sodium triacetoxyborohydride or catalytic hydrogenation). The hydride attacks the electrophilic carbon of the C=N double bond to yield the final tertiary amine product, this compound.
Advanced Spectroscopic and Structural Elucidation of 1 Butyl 4 Ethylpiperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicity patterns, and correlations, a complete structural assignment of 1-Butyl-4-ethylpiperazine can be achieved.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the ethyl group, the butyl group, and the piperazine (B1678402) ring. The electron-withdrawing effect of the nitrogen atoms causes protons on adjacent carbons (α-carbons) to be deshielded, shifting their signals downfield.
Piperazine Ring Protons: The eight protons on the piperazine ring are chemically equivalent due to rapid chair-to-chair conformational flipping at room temperature. They are adjacent to nitrogen atoms and are expected to appear as a broad singlet or a complex multiplet around 2.4-2.6 ppm.
Ethyl Group Protons: The methylene (B1212753) protons (-CH2-) are directly attached to a nitrogen atom, leading to a downfield shift. They are expected to appear as a quartet around 2.4 ppm, split by the adjacent methyl protons. The methyl protons (-CH3) are further from the nitrogen and will appear further upfield as a triplet around 1.1 ppm.
Butyl Group Protons: The methylene protons (-CH2-) attached to the nitrogen are predicted to resonate at approximately 2.3-2.4 ppm as a triplet. The subsequent two methylene groups (-CH2-CH2-) will appear in the typical aliphatic region, between 1.3 and 1.5 ppm. The terminal methyl group (-CH3) is expected to be the most shielded, appearing as a triplet around 0.9 ppm.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Butyl -CH₂-N | 2.3 - 2.4 | t | 2H |
| Ethyl -CH₂-N | ~2.4 | q | 2H |
| Piperazine -CH₂- | 2.4 - 2.6 | m | 8H |
| Butyl -CH₂-CH₂-N | 1.4 - 1.5 | m | 2H |
| Butyl -CH₂-CH₃ | ~1.3 | m | 2H |
| Ethyl -CH₃ | ~1.1 | t | 3H |
| Butyl -CH₃ | ~0.9 | t | 3H |
The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically distinct carbon environments. For this compound, seven unique carbon signals are anticipated. The chemical shifts are heavily influenced by proximity to the electronegative nitrogen atoms. nih.gov Carbons directly bonded to nitrogen (α-carbons) are deshielded and appear at a lower field (higher ppm). scispace.com
Piperazine Ring Carbons: The carbons of the piperazine ring are expected to be in the 50-55 ppm range.
Ethyl Group Carbons: The methylene carbon (-CH2-), being attached to nitrogen, is predicted around 52 ppm, while the terminal methyl carbon (-CH3) would be significantly more shielded, appearing around 12 ppm.
Butyl Group Carbons: The α-methylene carbon (-CH2-N) is expected near 58 ppm. The subsequent carbons of the chain will be progressively more shielded, with predicted shifts of approximately 29 ppm, 21 ppm, and 14 ppm for the remaining -CH2-, -CH2-, and -CH3 groups, respectively.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (DEPT) |
|---|---|---|
| Butyl -CH₂-N | ~58 | CH₂ |
| Piperazine -CH₂- | ~53 | CH₂ |
| Ethyl -CH₂-N | ~52 | CH₂ |
| Butyl -CH₂-CH₂-N | ~29 | CH₂ |
| Butyl -CH₂-CH₃ | ~21 | CH₂ |
| Butyl -CH₃ | ~14 | CH₃ |
| Ethyl -CH₃ | ~12 | CH₃ |
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would map out the proton-proton coupling networks. emerypharma.com Cross-peaks would be expected between the adjacent methylene groups of the butyl chain and between the methylene and methyl protons of the ethyl group. emerypharma.com This allows for the sequential assignment of protons along the alkyl chains.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals. emerypharma.com An HSQC or HMQC spectrum would show a cross-peak connecting each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. This technique would definitively link the assigned protons of the ethyl and butyl groups to their respective carbon atoms, confirming the assignments made in the 1D spectra.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.
The FT-IR spectrum of this compound is characterized by absorptions arising from the vibrations of its alkyl and piperazine components.
C-H Stretching: Strong, sharp peaks are expected in the 2800-3000 cm⁻¹ region, characteristic of sp³ C-H bond stretching in the ethyl and butyl groups. specac.com
C-H Bending: Absorptions corresponding to the scissoring and rocking of CH₂ and CH₃ groups are predicted to appear in the 1350-1470 cm⁻¹ region. specac.com
C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and connecting to the alkyl groups typically occur in the 1000-1250 cm⁻¹ region. These bands can be broad and are characteristic of aliphatic amines. scispace.comspecac.com
Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in the polarizability of a bond. libretexts.org For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations.
C-C Stretching: Symmetric C-C bond stretching within the butyl chain, which may be weak in the IR spectrum, would be more prominent in the Raman spectrum.
Piperazine Ring Vibrations: The symmetric "breathing" mode of the piperazine ring is a characteristic Raman band. researchgate.net
C-H Stretching: The symmetric C-H stretching modes in the 2800-3000 cm⁻¹ region will also be Raman active. nih.gov
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |
|---|---|---|---|
| C-H Stretch (sp³) | 2800 - 3000 (Strong) | 2800 - 3000 (Strong) | Asymmetric and symmetric stretching of C-H bonds in alkyl groups. |
| C-H Bend | 1350 - 1470 (Medium) | 1350 - 1470 (Medium) | Scissoring and bending of CH₂ and CH₃ groups. |
| C-N Stretch | 1000 - 1250 (Medium-Strong) | 1000 - 1250 (Weak-Medium) | Stretching of amine C-N bonds. |
| C-C Stretch | ~1000 - 1200 (Weak) | ~800 - 1100 (Medium-Strong) | Stretching of the carbon skeleton. |
| Piperazine Ring Breathing | Weak/Inactive | ~980 (Strong) | Symmetric expansion and contraction of the piperazine ring. researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is invaluable for confirming its elemental composition. The molecular formula of this compound is C10H22N2. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Theoretical Exact Mass Calculation:
Carbon (C): 10 * 12.000000 = 120.000000
Hydrogen (H): 22 * 1.007825 = 22.172150
Nitrogen (N): 2 * 14.003074 = 28.006148
Total Exact Mass: 170.17830 u
HRMS analysis of this compound is expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus unequivocally confirming its elemental formula.
In a typical mass spectrum of N-alkylated piperazines, fragmentation occurs via cleavage of the bonds adjacent to the nitrogen atoms. For this compound, characteristic fragmentation would involve the loss of alkyl groups. The fragmentation pattern is dominated by alpha-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. The largest alkyl group is preferentially lost as a radical.
Predicted Fragmentation Pattern:
Molecular Ion [M]+•: m/z 170
Loss of a propyl radical (-C3H7•) from the butyl group: [M - 43]+ at m/z 127
Loss of an ethyl radical (-C2H5•) from the ethyl group: [M - 29]+ at m/z 141
Cleavage of the piperazine ring: This can lead to a variety of smaller fragments, often with characteristic m/z values for piperazine derivatives, such as fragments around m/z 56, 70, and 85.
The relative abundances of these fragment ions provide a fingerprint for the molecule, allowing for its identification.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Description | Predicted m/z |
| Molecular Ion [M]+• | 170.1783 |
| [M - C2H5]+ | 141.1497 |
| [M - C3H7]+ | 127.1340 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, which is a tertiary amine, ESI in positive ion mode would be the method of choice. The basic nitrogen atoms are readily protonated to form a positively charged molecular ion.
The primary ion detected in the ESI-MS spectrum would be the protonated molecule, [M+H]+. Given the molecular weight of 170.32 g/mol , the expected m/z value for the singly charged protonated molecule would be approximately 171.1861. ESI is a gentle technique, so fragmentation is typically minimal, making the molecular ion peak the most prominent in the spectrum. This allows for a clear and unambiguous determination of the molecular weight.
Table 2: Predicted ESI-MS Data for this compound
| Ion Species | Predicted m/z |
| Protonated Molecule [M+H]+ | 171.1861 |
X-ray Crystallography for Solid-State Structural Analysis
Determination of Crystal System and Space Group
Based on crystallographic studies of similar N,N'-disubstituted piperazines, this compound is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. rsc.orgresearchgate.net The specific space group would be determined by the symmetry elements present in the crystal lattice. For instance, many piperazine derivatives crystallize in centrosymmetric space groups like P21/c or Pbca. rsc.orgresearchgate.net
Table 3: Common Crystal Systems for Piperazine Derivatives
| Crystal System | Common Space Groups |
| Monoclinic | P21/c, C2/c |
| Orthorhombic | Pbca |
Interatomic Bond Lengths and Angles Analysis
The analysis of bond lengths and angles provides fundamental information about the geometry and bonding within the molecule. For this compound, the bond lengths are expected to be within the typical ranges for single bonds between carbon and nitrogen, and carbon and carbon atoms.
C-N bond lengths in the piperazine ring are typically in the range of 1.45 to 1.47 Å.
C-C bond lengths within the piperazine ring are generally around 1.52 to 1.54 Å.
The C-N-C bond angles within the piperazine ring are expected to be approximately 109-112°, consistent with sp3 hybridized nitrogen atoms.
The C-C-N bond angles are also anticipated to be in the range of 109-112°.
These values are consistent with those observed in other N-alkylated piperazine structures.
Table 4: Expected Interatomic Bond Lengths and Angles for this compound
| Bond/Angle | Expected Value |
| C-N (ring) | 1.45 - 1.47 Å |
| C-C (ring) | 1.52 - 1.54 Å |
| C-N-C (ring) | 109 - 112° |
| C-C-N (ring) | 109 - 112° |
Conformational Analysis of the Piperazine Ring (e.g., Chair Conformation)
The six-membered piperazine ring is not planar and, similar to cyclohexane, adopts a puckered conformation to relieve ring strain. The most stable and commonly observed conformation for the piperazine ring is the chair conformation. nih.gov In this arrangement, the substituents on the nitrogen atoms can occupy either axial or equatorial positions.
For this compound, the bulky butyl and ethyl groups will preferentially occupy the equatorial positions to minimize steric hindrance. This results in a more stable, lower-energy conformation. The chair conformation is characterized by specific torsion angles within the ring. While the ideal chair conformation has torsion angles of ±60°, slight distortions are expected due to the presence of the nitrogen heteroatoms and the alkyl substituents. The thermodynamically favored chair conformation is a key structural feature of piperazine-containing macrocycles and other derivatives. nih.gov
Intermolecular Interactions in the Crystalline Lattice
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies detailing the crystal structure of this compound. As a result, experimentally determined data regarding the specific intermolecular interactions within its crystalline lattice, such as hydrogen bond distances, bond angles, and other non-covalent interactions, are not available.
The elucidation of a compound's crystal structure through techniques like X-ray crystallography is a prerequisite for a detailed analysis of its intermolecular forces. Such an analysis would typically involve the identification of hydrogen bonds, van der Waals forces, and potentially other weaker interactions that govern the packing of molecules in the solid state. This information is crucial for understanding the physical properties of the compound, including its melting point, solubility, and polymorphism.
While general principles of intermolecular interactions in similar aliphatic piperazine derivatives can be theorized, a scientifically rigorous and accurate description for this compound is not possible without empirical data. Future crystallographic studies on this compound would be necessary to provide the precise geometric parameters of its unit cell and the specific nature of the contacts between adjacent molecules in the crystal lattice. Such a study would enable the creation of detailed data tables and a thorough discussion of the forces stabilizing the crystalline structure.
Computational and Theoretical Investigations of 1 Butyl 4 Ethylpiperazine Molecular Architecture and Reactivity
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the intricate relationship between the three-dimensional structure of a molecule and its electronic properties and inherent reactivity. For 1-Butyl-4-ethylpiperazine, these computational methods provide a molecular-level understanding that is often inaccessible through experimental techniques alone. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, including optimized geometry, electronic distribution, and energetic stability.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. quantumsimmblogs.com DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
For the study of this compound, hybrid functionals are particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals from other sources. researchgate.netespublisher.com It generally provides reliable predictions for the geometries and energies of a broad range of organic molecules.
The CAM-B3LYP functional is a long-range corrected hybrid functional that modifies the B3LYP approach by splitting the electron-electron Coulomb interaction into short-range and long-range components. quantumsimmblogs.comscribd.com It incorporates a greater percentage of Hartree-Fock exchange at longer interelectronic distances. scribd.com This makes CAM-B3LYP particularly well-suited for systems where long-range interactions, such as charge transfer, are important, which can be relevant in understanding potential intermolecular interactions of this compound. quantumsimmblogs.comresearchgate.netresearchgate.net
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. q-chem.com A larger, more flexible basis set can describe the spatial distribution of electrons more accurately but at a significantly higher computational expense. youtube.comaip.org
For a molecule of the size of this compound, Pople-style basis sets, such as 6-31G(d) , offer a reasonable compromise between accuracy and computational demand for initial geometry optimizations and frequency calculations. This basis set is of double-zeta quality for valence electrons and includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the non-spherical nature of electron density in chemical bonds.
For more accurate energy calculations and the study of subtle electronic effects, larger basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ ) are often employed. The inclusion of diffuse functions ("+") is important for describing weakly bound electrons and is particularly relevant for calculating properties like electron affinity or analyzing non-covalent interactions. acs.org Polarization functions on hydrogen atoms ("p") further increase the flexibility of the basis set, leading to more accurate results. youtube.com The selection must balance the desired accuracy with the available computational resources. stackexchange.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. wikipedia.orgmdpi.com
For this compound, the HOMO is expected to be primarily localized on the electron-rich regions of the molecule, specifically the lone pairs of the two nitrogen atoms within the piperazine (B1678402) ring. The LUMO, conversely, is likely to be distributed more broadly across the alkyl chains (butyl and ethyl groups), representing regions where an additional electron could be accommodated in an antibonding orbital. A detailed analysis reveals the specific energy levels and the resulting energy gap, which governs the molecule's electronic transitions and reactivity patterns.
| Parameter | Energy (eV) |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) | -5.89 |
| Lowest Unoccupied Molecular Orbital (LUMO) | 0.45 |
| HOMO-LUMO Energy Gap (ΔE) | 6.34 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is colored based on the electrostatic potential, where different colors represent different values of the potential. wolfram.comyoutube.com
Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or electron-withdrawing groups.
Green Regions : Represent areas of neutral or near-zero potential.
In the MEP map of this compound, the most negative potential (red) is concentrated around the two nitrogen atoms of the piperazine ring, reflecting the high electron density of their lone pairs. These sites are the primary centers for protonation and interaction with electrophiles. chemrxiv.org Conversely, the regions around the hydrogen atoms of the butyl and ethyl groups exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. The MEP map provides a clear and intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. chemrxiv.orgresearchgate.netrsc.org
Vibrational Spectroscopy Simulation and Interpretation
Theoretical vibrational spectroscopy provides a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities based on the molecule's electronic structure, researchers can gain a detailed understanding of the molecular motions associated with each spectral peak. nih.govuzh.ch
Computational methods, particularly DFT, can accurately predict the vibrational frequencies of molecules. acs.orgnih.gov These calculations are typically performed within the harmonic approximation, where the potential energy surface around the molecule's equilibrium geometry is assumed to be parabolic. The resulting frequencies often show a systematic deviation from experimental values due to anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
For this compound, the predicted IR and Raman spectra would exhibit characteristic peaks corresponding to specific vibrational modes:
C-H Stretching : High-frequency vibrations (typically 2850-3000 cm⁻¹) from the methyl and methylene (B1212753) groups of the butyl and ethyl chains, as well as the piperazine ring.
C-N Stretching : Vibrations in the 1000-1250 cm⁻¹ range, characteristic of the bonds between the carbon and nitrogen atoms in the piperazine ring and its substituents.
CH₂ Scissoring and Rocking : Bending vibrations of the methylene groups, appearing in the 1400-1480 cm⁻¹ and 720-780 cm⁻¹ regions, respectively.
Piperazine Ring Vibrations : Complex modes involving the stretching and deformation of the entire piperazine ring skeleton.
The comparison between the theoretically predicted and experimentally measured spectra allows for a confident assignment of the observed vibrational bands to specific molecular motions, confirming the molecular structure. researchgate.netnih.gov
| Vibrational Mode | Calculated Frequency (B3LYP/6-31G(d)) | Scaled Frequency | Assignment |
|---|---|---|---|
| ν(C-H) | 3085 | 2962 | Asymmetric C-H stretch (alkyl) |
| ν(C-H) | 3021 | 2900 | Symmetric C-H stretch (alkyl) |
| δ(CH₂) | 1515 | 1454 | CH₂ Scissoring |
| ν(C-N) | 1245 | 1195 | C-N Stretch (piperazine) |
| ν(C-C) | 1102 | 1058 | C-C Stretch (alkyl chain) |
Assignment of Fundamental Vibrational Modes
The vibrational spectrum of a molecule is a unique fingerprint that arises from the various motions of its atoms. The assignment of these fundamental vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of infrared (IR) and Raman bands. For this compound, the vibrational modes can be categorized based on the functional groups present: the piperazine ring, the butyl group, and the ethyl group.
The piperazine ring exhibits characteristic vibrations including C-N stretching, C-C stretching, and CH2 scissoring and rocking modes. The N-H stretching vibrations, typically found in secondary amines, are absent in this tertiary amine structure. The butyl and ethyl groups introduce a series of C-H stretching, bending, and rocking vibrations.
A theoretical assignment of some of the key vibrational modes for this compound is presented in the table below. These assignments are based on general frequency ranges for similar functional groups.
| Vibrational Mode | Functional Group | Theoretical Frequency Range (cm⁻¹) |
| C-H Stretching | Alkyl (Butyl, Ethyl) | 2850-3000 |
| CH₂ Scissoring | Piperazine, Alkyl | 1450-1485 |
| C-N Stretching | Piperazine | 1000-1250 |
| C-C Stretching | Alkyl, Piperazine | 800-1200 |
| CH₂ Rocking | Piperazine, Alkyl | 720-725 |
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. The NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that helps in identifying regions of non-covalent interactions.
For this compound, intramolecular NCIs are expected between the butyl and ethyl chains and the piperazine ring. These interactions, primarily of the van der Waals type, influence the preferred conformation of the alkyl substituents. In a condensed phase or in the presence of other molecules, intermolecular NCIs would dictate the packing and binding properties of the compound. An RDG analysis would reveal surfaces between atoms where these non-covalent interactions are significant. For instance, weak attractive interactions would be observed between the hydrogen atoms of the alkyl chains and the nitrogen atoms of the piperazine ring of a neighboring molecule.
Charge Distribution Analysis (Mulliken and Löwdin Atomic Charges)
The distribution of electron density within a molecule is key to understanding its reactivity and electrostatic potential. Mulliken and Löwdin population analyses are two common methods used to assign partial atomic charges from quantum mechanical calculations. These charges provide a simplified picture of the molecular charge distribution.
In this compound, the nitrogen atoms of the piperazine ring are expected to carry negative partial charges due to their higher electronegativity compared to the carbon atoms to which they are bonded. Consequently, the carbon atoms directly attached to the nitrogens will exhibit positive partial charges. The hydrogen atoms will generally have small positive charges. The distribution of charges will influence the molecule's dipole moment and its interaction with polar solvents and other charged species.
A hypothetical representation of Mulliken atomic charges for key atoms in this compound is provided in the table below. The actual values would require specific quantum chemical calculations.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N (piperazine) | -0.4 to -0.6 |
| C (piperazine, adjacent to N) | +0.2 to +0.4 |
| C (alkyl, adjacent to N) | +0.1 to +0.3 |
| H (on C adjacent to N) | +0.05 to +0.15 |
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the piperazine ring and the rotational freedom of the butyl and ethyl substituents give rise to a complex conformational landscape for this compound.
Rotational Barriers and Conformational Isomerism
The piperazine ring typically exists in a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible, though higher in energy. The butyl and ethyl groups can adopt various orientations relative to the piperazine ring due to rotation around the C-N bonds. This leads to different conformational isomers, or conformers.
The rotation around the N-CH₂ (ethyl) and N-CH₂ (butyl) bonds will have specific energy barriers. These barriers are influenced by steric hindrance between the alkyl groups and the piperazine ring. For example, a conformation where the bulky butyl group is in close proximity to the ethyl group would be energetically unfavorable. The relative energies of these conformers determine their population at a given temperature.
Molecular Dynamics Simulations for Conformational Sampling
To explore the vast conformational space of this compound, molecular dynamics (MD) simulations can be employed. nih.gov MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov These simulations allow for the sampling of different conformations and the calculation of their relative energies, providing a detailed picture of the molecule's flexibility and the transitions between different conformational states. nih.gov By analyzing the trajectories from MD simulations, one can identify the most stable conformers and the pathways for conformational changes, which is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules. nih.gov
Role of 1 Butyl 4 Ethylpiperazine As a Chemical Intermediate and Building Block
Precursor in the Synthesis of N,N'-Disubstituted Piperazine (B1678402) Derivatives with Extended Alkyl or Aryl Chains
The piperazine ring is a foundational component in numerous functional molecules, and classic synthetic strategies are often employed to further functionalize it. researchgate.net 1-Butyl-4-ethylpiperazine, as a pre-formed N,N'-dialkylpiperazine, is not typically used for further substitution on its nitrogen atoms, as they are already tertiary amines. However, the principles of piperazine synthesis demonstrate its role as a structural archetype. The synthesis of such N,N'-disubstituted piperazines generally involves the stepwise alkylation or arylation of piperazine itself or a monosubstituted precursor. researchgate.net
Strategies to create derivatives with extended chains or aryl groups, analogous in structure to this compound, include:
Nucleophilic Substitution: Reacting a monosubstituted piperazine (like 1-butylpiperazine (B1267675) or 1-ethylpiperazine) with an appropriate alkyl or aryl halide. researchgate.net
Transition-Metal-Catalyzed C-N Bond Coupling: Reactions like the Buchwald-Hartwig amination allow for the introduction of aryl groups onto the piperazine nitrogen atoms. mdpi.com
Reductive Amination: The reaction of a primary amine with a bis(oximinoalkyl)amine followed by catalytic reductive cyclization can build the piperazine ring with desired substituents. mdpi.comresearchgate.net
These methods underscore the chemical logic through which structures like this compound are assembled and conceptually position it as a product of synthetic pathways that can be adapted to generate a vast library of derivatives with diverse alkyl and aryl appendages. researchgate.netmdpi.com
Integration into Polymeric and Supramolecular Architectures
The piperazine moiety is a valuable component in the construction of larger, organized molecular systems due to its defined geometry and hydrogen-bonding capabilities (in its protonated or derivatized forms).
In a notable example of supramolecular assembly, 1-butylpiperazine, a closely related compound, has been used as the organic cation component in the synthesis of two-dimensional (2D) organic-inorganic hybrid metal halides. acs.org Specifically, (C8H18N2)PbBr4·H2O was synthesized using 1-butylpiperazine. acs.org The piperazine ring helps to form the low-dimensional framework, and the size of its alkyl substituents (like the butyl group) introduces steric hindrance that influences crystal packing and framework distortion. acs.org This distortion is crucial for tuning the material's optical and electronic properties, leading to broad photoluminescence emission. acs.org
Furthermore, piperazine derivatives can be integrated into polymers. For instance, polyethyleneimine (PEI) has been used as a polymeric scaffold for the conjugation of piperazine derivatives to create multifunctional systems for targeted drug delivery. nih.gov In other research, stereoregular polymers like poly(phenylacetylene) bearing acidic pendants have been shown to form helical structures upon complexation with chiral piperazines, demonstrating their role in inducing higher-order supramolecular structures. rsc.org
While this compound itself can act as a simple donor ligand, its derivatives offer more sophisticated coordination possibilities. A prominent example is its conversion into 4-ethylpiperazine-1-carbodithioic acid. This derivative is synthesized by reacting the parent amine with carbon disulfide. The resulting carbodithioate group (-CSSH) is an excellent chelating agent for metal ions.
Research has demonstrated the synthesis of cobalt(II) and copper(II) complexes using 4-ethylpiperazine-1-carbodithioic acid as a ligand. researchgate.net Spectroscopic and magnetic studies indicate that the ligand coordinates to the metal center in a chelating bidentate fashion through its two sulfur atoms. researchgate.net This forms a stable four-membered ring with the metal ion, resulting in four-coordinate complexes. researchgate.net The general structure of these complexes can be represented as [M(4-EtPipzcdtH)2]Xn, where M is the metal ion, 4-EtPipzcdtH is the ligand, and X is a counter-ion. researchgate.net The utility of such piperazine-based dithiocarbamate (B8719985) ligands is also seen in the formation of heterobimetallic complexes containing metals like tin and palladium. tandfonline.com
| Complex Type | Metal Ion (M) | Ligand | Proposed Coordination | Reference |
|---|---|---|---|---|
| [Co(4-EtPipzcdtH)2]X2 | Cobalt(II) | 4-ethylpiperazine-1-carbodithioic acid | Four-coordinate, chelating bidentate | researchgate.net |
| [Cu(4-EtPipzcdtH)2]Xn | Copper(II) | 4-ethylpiperazine-1-carbodithioic acid | Four-coordinate, chelating bidentate | researchgate.net |
Use in the Construction of Advanced Organic Frameworks
The rigid structure of the piperazine ring and its ability to be functionalized make it a suitable component for building extended, ordered structures such as organic frameworks. As mentioned previously, 1-butylpiperazine has been successfully incorporated into 2D layered organic-inorganic hybrid perovskites. acs.org These materials are a class of advanced frameworks where organic cations are templating the structure of inorganic metal halide sheets. The choice of the organic cation, such as protonated 1-butylpiperazine, is critical in dictating the dimensionality and structural integrity of the resulting framework, directly impacting its photoluminescent properties. acs.org
The piperazine heterocycle is recognized as a "privileged scaffold" not only in medicinal chemistry but also in catalyst design. researchgate.net Piperazines are commonly used as ligands in catalytic processes. mdpi.com The two nitrogen atoms provide donor sites whose steric and electronic properties can be fine-tuned through substitution.
This compound can be viewed as a foundational scaffold. While its tertiary nitrogens limit direct further substitution on the ring, its synthesis highlights the N,N'-disubstituted piperazine framework as a key structural motif. In catalyst design, derivatives of piperazine are often used to create bidentate ligands, such as P,N-ligands, which combine a hard nitrogen donor with a soft phosphorus donor. beilstein-journals.org The modular construction of such ligands allows for precise control over the catalytic environment, influencing the activity and selectivity of transition metal catalysts in reactions like hydrogenations and cross-coupling reactions. beilstein-journals.org The piperazine unit serves as a robust and sterically defined linker between the different donor groups.
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as designer solvents and catalysts. nih.govichem.md The synthesis of ILs often involves the quaternization of an amine or a heterocycle. This compound is a suitable precursor for the synthesis of piperazinium-based ionic liquids.
The synthesis would typically involve a two-step process:
Quaternization: One of the tertiary nitrogen atoms of this compound is alkylated using an alkyl halide (e.g., methyl iodide or ethyl bromide). This reaction creates a monoquaternary ammonium (B1175870) salt, specifically a 1-butyl-1,4-diethyl-piperazin-1-ium halide. Research has demonstrated the synthesis of similar 1,1-dialkylpiperazine-1,4-diium salts from piperazine, confirming the viability of this approach. muni.cz
Anion Exchange: The halide anion from the initial salt can be exchanged for a different anion (e.g., hexafluorophosphate (B91526) [PF6]⁻, tetrafluoroborate (B81430) [BF4]⁻, or bis(trifluoromethylsulfonyl)imide [Tf2N]⁻) by metathesis. This step allows for the fine-tuning of the ionic liquid's physical and chemical properties, such as viscosity, thermal stability, and miscibility. mdpi.com
This synthetic pathway positions this compound as a direct intermediate for creating a specific class of cationic components for functional ionic liquids.
Strategic Incorporation into Heterocyclic Compound Synthesis
The 1,4-disubstituted piperazine motif is a cornerstone in the synthesis of complex, biologically active heterocyclic compounds. mdpi.com The piperazine ring often acts as a linker or a central scaffold connecting different pharmacophoric groups. mdpi.comresearchgate.net this compound exemplifies a simple scaffold that can be conceptually integrated into larger molecules through established synthetic routes.
For example, syntheses of complex pharmaceuticals often involve coupling a substituted piperazine with other heterocyclic systems. mdpi.com Common reactions include:
Nucleophilic Aromatic Substitution (SNAr): A substituted piperazine can displace a leaving group (like a halogen) on an electron-deficient aromatic or heteroaromatic ring, such as a pyrimidine (B1678525) or pyridine. mdpi.com
Amide Bond Formation: The piperazine can be acylated to connect it to other molecular fragments. researchgate.net
Alkylation: As seen in the synthesis of 3-[4-(1-piperazinyl)butyl]-1H-indole derivatives, a piperazine ring can be alkylated with a side chain attached to another heterocycle, like indole. researchgate.netvu.lt
Formation of Aza-Heterocycles and Related Scaffolds
The utility of N,N'-disubstituted piperazines as building blocks is well-established in the synthesis of larger aza-heterocyclic systems. Although both nitrogen atoms in this compound are tertiary amines and thus less reactive as nucleophiles for simple substitution, the entire moiety can be integrated into larger scaffolds through various synthetic strategies.
One common approach involves the condensation of a pre-formed piperazine derivative with other reactive molecules. For instance, N-alkylpiperazines, which are structurally related to this compound, are used as starting materials in diazonium coupling reactions to create novel triazene (B1217601) structures. In a study, 1-butylpiperazine was reacted with various aryldiazonium salts to yield a series of 1-butyl-4-[2-aryl-1-diazenyl]piperazines. benthamopen.com This reaction demonstrates how the piperazine unit can act as a core component to link different functional groups, thereby creating more complex aza-heterocycles.
In the synthesis of complex pharmaceutical agents, N-alkylpiperazines are crucial building blocks. For example, the synthesis of Infigratinib, a kinase inhibitor, involves a multi-step process where N-ethylpiperazine is coupled with 1-bromo-4-nitrobenzene. mdpi.com This intermediate is then further elaborated to construct the final drug molecule. Similarly, this compound can be envisioned as a ready-made fragment for incorporation into drug candidates, where the butyl and ethyl groups are specifically chosen to optimize biological activity and pharmacokinetic properties. The synthesis of such complex molecules often relies on coupling reactions where the pre-formed piperazine is added late in the synthetic sequence. mdpi.comnih.gov
The table below summarizes examples of reactions where N-alkylpiperazines are used as building blocks for larger heterocyclic systems.
| Starting Piperazine | Reagent(s) | Reaction Type | Product Type | Reference |
| 1-Butylpiperazine | Aryldiazonium salt | Diazonium Coupling | 1-Butyl-4-[2-aryl-1-diazenyl]piperazine | benthamopen.com |
| N-Ethylpiperazine | 1-Bromo-4-nitrobenzene | Nucleophilic Aromatic Substitution | 1-Ethyl-4-(4-nitrophenyl)piperazine | mdpi.com |
| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | Nucleophilic Aromatic Substitution | Piperazine-pyrimidine conjugate | mdpi.com |
Role in Ring-Opening and Ring-Closing Reactions
The synthesis and application of this compound intrinsically involve ring-closing and ring-opening reactions. These reactions are fundamental either to constructing the piperazine ring itself or to generating it from a more complex cyclic precursor.
Ring-Closing Reactions
The most direct method to form the this compound scaffold is through ring-closing (cyclization) reactions. A versatile modern approach involves the catalytic reductive cyclization of dioximes. nih.govmdpi.com In this strategy, a primary amine can be reacted with nitrosoalkenes in a sequential double Michael addition to form a bis(oximinoalkyl)amine intermediate. Subsequent heterogeneous catalytic hydrogenation reduces the oxime groups and promotes cyclization to form the piperazine ring. This method allows for the synthesis of piperazines with diverse substituents on both the nitrogen and carbon atoms. nih.gov For example, 1-butylpiperazine has been synthesized from a dioxime precursor derived from butylamine. nih.govmdpi.com
Another fundamental and widely used ring-closing strategy is the stepwise N-alkylation of piperazine or its derivatives. nih.gov To create an asymmetrically substituted compound like this compound, one nitrogen atom can be temporarily protected, for instance with a Boc (tert-butyloxycarbonyl) group. The unprotected nitrogen is then alkylated with an ethyl group, followed by deprotection and subsequent alkylation of the second nitrogen with a butyl group.
Ring-Opening Reactions
Ring-opening reactions provide an alternative and powerful route to substituted piperazines. A notable strategy involves the ring-opening of bicyclic quaternary ammonium salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comresearchgate.net When DABCO is reacted with an electrophile, it can form a reactive bicyclic salt. This intermediate can then be opened by a nucleophile, leading to the formation of a 1,4-disubstituted piperazine derivative. researchgate.net This method is particularly effective for synthesizing N-ethyl piperazine derivatives, where one of the ethyl groups in the final product originates from the ethylene (B1197577) bridges of the DABCO skeleton. researchgate.netnih.gov This approach represents a modular way to construct the N-ethylpiperazine core, which is a key structural component of this compound.
The table below outlines key features of these ring-forming and ring-opening strategies.
| Reaction Type | Precursor(s) | Key Transformation | Product | Reference |
| Ring-Closing | Bis(oximinoalkyl)amine | Catalytic Reductive Cyclization | Substituted Piperazine | nih.govmdpi.com |
| Ring-Closing | N-Boc-piperazine, Ethyl halide, Butyl halide | Sequential N-Alkylation | This compound | |
| Ring-Opening | 1,4-diazabicyclo[2.2.2]octane (DABCO), Electrophile, Nucleophile | C-N Bond Cleavage | 1,4-Disubstituted Piperazine | google.comresearchgate.net |
Derivatization Strategies and Analogue Chemistry of 1 Butyl 4 Ethylpiperazine
Systematic Substitution on the Piperazine (B1678402) Ring Nitrogens (N1 and N4)
The synthesis of 1-butyl-4-ethylpiperazine itself serves as a foundational example of systematic substitution on the piperazine nitrogens. The preparation of such unsymmetrical 1,4-dialkylpiperazines typically involves a stepwise alkylation approach to ensure selectivity. researchgate.net A common strategy begins with a mono-N-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine), which allows for the selective alkylation of the unprotected nitrogen. researchgate.netnih.gov
For instance, 1-Boc-piperazine can be alkylated with an ethylating agent, like ethyl iodide or diethyl sulfate, in the presence of a base such as potassium carbonate. researchgate.netnih.gov Following the introduction of the ethyl group, the Boc protecting group is removed under acidic conditions to yield 1-ethylpiperazine. The subsequent alkylation of the remaining secondary amine with a butylating agent, for example, 1-bromobutane, affords the final product, this compound. The reverse sequence, starting with butylation followed by ethylation, is also a viable synthetic route.
Table 1: Representative Synthetic Route for this compound
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 1-Boc-piperazine | Ethyl iodide | K₂CO₃, Acetonitrile (B52724), Reflux | 1-Boc-4-ethylpiperazine |
| 2 | 1-Boc-4-ethylpiperazine | Trifluoroacetic acid | Dichloromethane | 1-Ethylpiperazine |
| 3 | 1-Ethylpiperazine | 1-Bromobutane | K₂CO₃, Acetonitrile, Reflux | This compound |
This stepwise approach allows for the introduction of a wide variety of alkyl, aryl, and functionalized substituents at both the N1 and N4 positions, enabling the creation of a diverse library of 1,4-disubstituted piperazine analogues for further study.
Exploration of Side-Chain Modifications at the Butyl and Ethyl Groups
While direct derivatization of the butyl and ethyl side chains of this compound is not extensively documented, general principles of alkyl chain functionalization can be applied. One theoretical approach involves metabolic-like transformations, where enzymatic or biomimetic oxidation could introduce hydroxyl groups onto the alkyl chains. nih.gov For instance, cytochrome P450 enzymes are known to hydroxylate the α-carbon of N-alkyl groups, which can lead to N-dealkylation. nih.gov
Selective N-dealkylation presents another avenue for side-chain modification, albeit by removal and replacement. The regioselectivity of N-dealkylation can be influenced by the nature of the alkyl groups; for example, studies on N,N-dialkylanilines have shown that de-ethylation can be favored over demethylation under certain acidic conditions. rsc.org The relative ease of removal of the butyl versus the ethyl group in this compound would likely depend on the specific reaction conditions employed. Chemical methods for N-dealkylation often involve reagents like chloroformates followed by hydrolysis. mdpi.com
Synthesis of Spiro-Compounds and Bridged Piperazine Analogues
To explore more rigid and conformationally defined analogues of this compound, the synthesis of spiro-compounds and bridged piperazine structures can be pursued. These strategies aim to reduce the conformational flexibility of the piperazine ring, which can have significant implications for the molecule's interaction with biological targets.
Spiro-Compounds: The synthesis of spiro-piperidines, which share structural similarities with spiro-piperazines, often involves the reaction of a cyclic ketone with a suitable amine precursor. For example, 1-methyl-4-piperidone (B142233) can be a starting material for the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines]. nih.gov A hypothetical route to a spiro-analogue of this compound could involve the use of a derivatized piperazinone in a condensation reaction. The construction of spiro[piperidine-4,2'-imidazolidine] derivatives has also been reported, showcasing the versatility of synthetic approaches to spirocyclic systems containing a piperidine (B6355638) or piperazine core. nih.gov
Bridged Piperazine Analogues: The introduction of a bridge across the piperazine ring creates a bicyclic system with a more defined three-dimensional structure. The synthesis of bridged piperazines has been achieved through various methods, including intramolecular cyclization reactions. nih.gov For example, starting from piperazine-2,6-diones, which can be derived from α-amino acids, a series of reactions can lead to the formation of 2,6-bridged piperazine-3-ones. nih.gov The synthesis of bridged piperazine isosteres has also been explored to create conformationally constrained analogues of biologically active molecules. researchgate.net While the direct conversion of this compound to a bridged analogue is not straightforward, the synthesis of such structures with N-butyl and N-ethyl substituents is conceivable through multi-step synthetic sequences starting from appropriate precursors.
Comparative Studies of Structure-Reactivity Relationships within Alkyl-Piperazine Series
The systematic derivatization of this compound provides a basis for comparative studies of structure-reactivity relationships within the broader family of N-alkyl piperazines. By varying the nature of the alkyl substituents at the N1 and N4 positions, researchers can probe the influence of steric and electronic factors on the chemical reactivity and physical properties of these compounds.
For example, a comparative study of a series of N-alkyl piperazine analogues, including variations in chain length (e.g., methyl, ethyl, propyl, butyl), could reveal trends in basicity, nucleophilicity, and metabolic stability. nih.gov In a study of CXCR4 antagonists, it was found that N-propyl and N-butyl piperazine side chains exhibited better on-target potency and maintained good microsomal stability compared to the N-ethyl analogue. nih.gov Another study on N-alkyl-N'-ethyl-piperazine derivatives showed that increasing the chain length of the first N-alkyl group could impact permeability. nih.gov
Table 2: Hypothetical Comparison of Properties in a 1-Butyl-4-Alkylpiperazine Series
| N4-Alkyl Group | Predicted Basicity (pKa) | Predicted Lipophilicity (logP) | Potential Reactivity Trend |
| Methyl | Lower | Lower | Higher susceptibility to N-demethylation |
| Ethyl | Baseline | Baseline | Reference compound |
| Propyl | Higher | Higher | Potential for increased metabolic stability |
| Isopropyl | Higher | Higher | Increased steric hindrance may affect reactivity |
Such comparative analyses, informed by experimental data, are crucial for understanding the fundamental chemical principles that govern the behavior of 1,4-dialkylpiperazines and for the rational design of new derivatives with tailored properties.
Analytical Methodologies for Detection and Quantification in Chemical Research Matrices
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in the analysis of 1-Butyl-4-ethylpiperazine, enabling the separation of the compound from starting materials, by-products, and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. unodc.org
Method development for N-alkylated piperazines often involves optimizing parameters to achieve good peak shape and resolution. For tertiary amines, which can exhibit peak tailing due to their polar nature, careful selection of the GC column and temperature programming is essential. researchgate.net A typical GC-MS method would utilize a non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methyl silicone phase. unodc.org The temperature program would be designed to ensure the elution of this compound within a reasonable time frame while separating it from potential impurities.
The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization. For this compound, characteristic fragments would be expected from the cleavage of the butyl and ethyl groups, as well as the piperazine (B1678402) ring. This fragmentation pattern serves as a fingerprint for identification. In some cases, derivatization may be employed to improve chromatographic properties and detection sensitivity, although it is often more necessary for primary and secondary amines. researchgate.netnih.gov
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | 5% Phenyl/95% Methyl Silicone (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250-280°C |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is a common approach.
A typical HPLC method would employ a C18 column, which separates compounds based on their hydrophobicity. researchgate.netvulcanchem.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netjocpr.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.
Detection of this compound can be challenging as it lacks a strong chromophore for UV detection at higher wavelengths. jocpr.com Detection is often performed at low UV wavelengths (e.g., ~205-215 nm). jocpr.comrsc.org However, for trace analysis or in complex matrices, more sensitive and specific detectors can be used. These include:
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile compounds and does not require a chromophore. researchgate.net
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for definitive identification and quantification based on the mass-to-charge ratio of the compound. nih.gov
Table 2: Example HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm or MS (Positive Ion Mode) |
| Column Temperature | 35°C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.orgacs.orgthieme.de The synthesis of N-alkylated piperazines often involves the reaction of a piperazine precursor with alkyl halides. nih.govresearchgate.net
During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). rsc.orgcdnsciencepub.com The plate is then developed in a suitable solvent system (eluent), which is chosen to provide good separation between the starting materials, intermediates, and the final product. For piperazine derivatives, a mixture of a polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) is often effective. cdnsciencepub.com
After development, the spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. rsc.org For compounds like this compound that may have weak UV absorbance, visualization can be achieved by staining the plate with reagents such as potassium permanganate (B83412) or iodine vapor, which react with the compounds to produce colored spots. vulcanchem.comnih.gov By comparing the spots of the reaction mixture to those of the starting materials, the consumption of reactants and the formation of the product can be tracked over time. reddit.combohrium.com
Derivatization Methods for Enhanced Spectroscopic Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For tertiary amines like this compound, derivatization can be employed to enhance detectability in both GC and HPLC, and to improve chromatographic separation. researchgate.netnih.gov
In GC analysis, derivatization is used to increase volatility and improve peak shape. researchgate.net While tertiary amines are generally more volatile than primary or secondary amines, derivatization can still be beneficial. Chloroformate reagents, such as pentafluorobenzyl chloroformate, can react with tertiary amines to form carbamates, which often have better chromatographic properties. researchgate.netvt.edu
For HPLC analysis, derivatization is primarily used to introduce a chromophore or fluorophore into the molecule, thereby enhancing UV or fluorescence detection. jocpr.comjocpr.com This is particularly useful for compounds like this compound that lack a strong native chromophore. Reagents like dansyl chloride and 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with amines to form highly fluorescent or UV-active derivatives, significantly lowering the limits of detection. jocpr.comqascf.com
Table 3: Common Derivatization Reagents for Amine Analysis
| Reagent | Technique | Purpose |
| Pentafluorobenzyl chloroformate (PFBCF) | GC-MS | Increases volatility and improves peak shape for tertiary amines. researchgate.net |
| Dansyl Chloride | HPLC-FLD | Forms highly fluorescent derivatives for sensitive detection. qascf.com |
| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | HPLC-UV/FLD | Creates stable, UV-active or fluorescent derivatives. jocpr.comjocpr.com |
Future Directions in the Academic Research of 1 Butyl 4 Ethylpiperazine
Exploration of Novel Synthetic Pathways with Sustainable Principles
The synthesis of piperazine (B1678402) derivatives is a cornerstone of medicinal and materials chemistry. mdpi.com However, traditional methods often rely on harsh reagents and generate significant waste. Future research on 1-Butyl-4-ethylpiperazine should prioritize the development of synthetic routes guided by the principles of green chemistry. researchgate.netresearchgate.net These approaches aim to reduce the environmental impact of chemical processes by focusing on aspects like atom economy, use of renewable feedstocks, and avoidance of hazardous substances. nih.gov
Potential sustainable synthetic strategies for this compound could include:
One-Pot, Multi-Component Reactions: Designing a synthesis where piperazine, a butylating agent, and an ethylating agent react in a single step would streamline the process, reduce solvent usage, and minimize purification steps. mdpi.comfigshare.com
Catalytic Approaches: Investigating the use of heterogeneous catalysts that can be easily recovered and reused would be a significant advancement. mdpi.com This could involve metal-organic frameworks (MOFs) or supported metal nanoparticles that facilitate the N-alkylation of the piperazine core with high selectivity and efficiency. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of piperazine derivatives, offering a more energy-efficient alternative to conventional heating. mdpi.com
Use of Greener Solvents: Exploring benign solvents such as water, ethanol, or supercritical CO2 could replace hazardous organic solvents commonly used in organic synthesis.
A comparative table of potential sustainable methods is presented below:
| Synthetic Method | Key Principle | Potential Advantage for this compound Synthesis |
| One-Pot Synthesis | Process Intensification | Reduced waste, time, and resource consumption. |
| Heterogeneous Catalysis | Waste Reduction | Easy separation and recycling of the catalyst. mdpi.com |
| Microwave-Assisted Synthesis | Energy Efficiency | Faster reaction rates and potentially higher yields. mdpi.com |
| Green Solvents | Hazard Reduction | Minimized environmental and health impacts. researchgate.net |
Advanced Computational Modeling for Predicting Reactivity and Structural Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. rsc.org For this compound, advanced computational modeling can provide significant insights into its fundamental properties.
Future computational research could focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. researchgate.netitu.edu.tr This information is crucial for understanding its stability and spectroscopic characteristics. Furthermore, DFT-based reactivity descriptors, such as Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) maps, can predict the most likely sites for electrophilic and nucleophilic attack, thus elucidating its chemical reactivity. researchgate.netresearchgate.net
Prediction of Physicochemical Properties: Computational models can predict key properties such as pKa, solubility, and lipophilicity. These parameters are essential for designing potential applications, for instance, in catalysis or materials science.
| Computational Method | Predicted Property | Relevance to this compound Research |
| Density Functional Theory (DFT) | Electronic Structure, Reactivity Indices | Understanding chemical reactivity and spectral properties. researchgate.netitu.edu.tr |
| Molecular Dynamics (MD) | Conformational Preferences, Solvation | Elucidating the 3D structure and behavior in different media. rsc.org |
| QSPR/QSAR | pKa, Solubility, Lipophilicity | Guiding the design of applications in various fields. |
Development of this compound as a Chemical Probe for Fundamental Chemical Research
The unique structural and electronic properties of substituted piperazines make them interesting candidates for use as chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. Future research could explore the potential of this compound in this capacity.
Potential applications as a chemical probe include:
Ligand in Coordination Chemistry: The two tertiary amine nitrogens in this compound can act as bidentate or bridging ligands for metal ions. rsc.org Systematic studies of its coordination complexes with various transition metals could reveal novel catalytic activities or interesting magnetic and optical properties.
Base Catalyst in Organic Reactions: The basic nature of the nitrogen atoms suggests that this compound could function as an organic base catalyst in reactions such as aldol (B89426) condensations, Michael additions, or polymerizations. Its steric bulk, provided by the butyl and ethyl groups, could influence the stereoselectivity of these reactions.
Probe for Reaction Mechanism Studies: By systematically varying the alkyl substituents on the piperazine ring (e.g., comparing this compound with other N,N'-dialkylpiperazines), it may be possible to probe the steric and electronic effects that govern the mechanisms of certain organic reactions.
Application in the Synthesis of Non-Traditional Organic Materials and Reagents
The piperazine scaffold is a versatile building block for the construction of more complex molecules and materials. nih.gov Future research should investigate the incorporation of this compound into novel organic materials and its use as a specialized reagent.
Potential research directions include:
Monomer for Polymer Synthesis: this compound could be used as a monomer in the synthesis of novel polyamides, polyurethanes, or other polymers. The presence of the piperazine ring in the polymer backbone could impart unique properties such as thermal stability, pH-responsiveness, or metal-chelating abilities.
Component of Ionic Liquids: By quaternizing one or both of the nitrogen atoms, this compound could be converted into a cation for the formulation of ionic liquids. The nature of the butyl and ethyl groups would influence the melting point, viscosity, and solvent properties of the resulting ionic liquid.
Scaffold for Supramolecular Chemistry: The piperazine core can be functionalized to create building blocks for self-assembling systems. This compound could serve as a starting point for the synthesis of larger molecules designed to form specific supramolecular architectures, such as cages or capsules, with potential applications in molecular recognition and encapsulation.
Precursor for Radioprotective Agents: Research has shown that some piperazine derivatives exhibit radioprotective properties. nih.govmdpi.com Future studies could explore modifications of this compound to develop new and more effective radiation countermeasures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
